![molecular formula C22H20ClN3O6S2 B2841834 乙酸4-{[({5-[(3-氯-4-甲基苯基)磺酰]-6-氧代-1,6-二氢嘧啶-2-基}硫醚)乙酰]氨基}苯甲酸酯 CAS No. 933192-53-1](/img/no-structure.png)

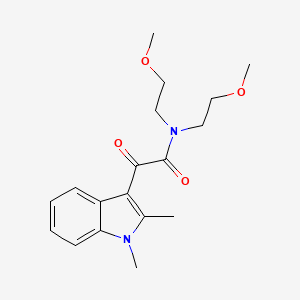

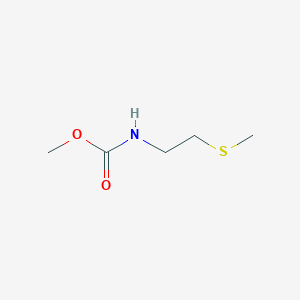

乙酸4-{[({5-[(3-氯-4-甲基苯基)磺酰]-6-氧代-1,6-二氢嘧啶-2-基}硫醚)乙酰]氨基}苯甲酸酯

货号 B2841834

CAS 编号:

933192-53-1

分子量: 521.99

InChI 键: DSHPITIRTSSZOH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the sulfonyl group could be introduced via a sulfonation reaction , and the pyrimidinone ring could be formed via a condensation reaction .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the sulfonyl group could undergo nucleophilic substitution reactions , and the pyrimidinone ring could participate in condensation or addition reactions .科学研究应用

- Targeted Cellular Control : Researchers at Purdue University have developed a technology called RPOC (real-time precision opto-control) . It allows site-specific and chemical-specific control of processes within live cells using a laser-based approach . Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate could be a valuable tool in this context.

- Revolutionizing Drug Discovery : By manipulating chemical reactions inside cells at precise locations, this compound could revolutionize drug discovery .

- IBM’s Nanoelectronics Research : Nanoparticles play a crucial role in developing smaller, faster, and more efficient electronic components. While not directly related to Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate, understanding its interactions with nanoparticles could enhance our knowledge of nanoelectronics .

Chemical Biology and Drug Discovery

Nanoparticle Technology

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl chloroformate", "3-chloro-4-methylbenzenesulfonyl chloride", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "N,N-dimethylformamide", "triethylamine", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-aminobenzoic acid with ethyl chloroformate in the presence of triethylamine and pyridine to form ethyl 4-aminobenzoate.", "Step 2: Protection of the amino group of ethyl 4-aminobenzoate with acetic anhydride in the presence of N,N-dimethylformamide to form ethyl N-acetyl-4-aminobenzoate.", "Step 3: Deprotection of the sulfonyl chloride group of 3-chloro-4-methylbenzenesulfonyl chloride with sodium hydroxide to form 3-chloro-4-methylbenzenesulfonic acid.", "Step 4: Coupling of 3-chloro-4-methylbenzenesulfonic acid with thiourea in the presence of potassium carbonate to form 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Step 5: Protection of the thiol group of 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with ethyl chloroformate in the presence of triethylamine and pyridine to form ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate.", "Step 6: Purification of the final compound by recrystallization from ethanol." ] } | |

CAS 编号 |

933192-53-1 |

产品名称 |

Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |

分子式 |

C22H20ClN3O6S2 |

分子量 |

521.99 |

IUPAC 名称 |

ethyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H20ClN3O6S2/c1-3-32-21(29)14-5-7-15(8-6-14)25-19(27)12-33-22-24-11-18(20(28)26-22)34(30,31)16-9-4-13(2)17(23)10-16/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |

InChI 键 |

DSHPITIRTSSZOH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2841751.png)

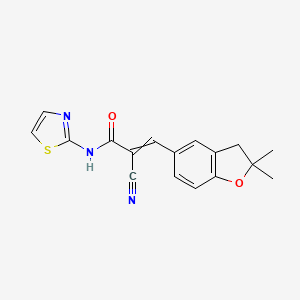

![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)

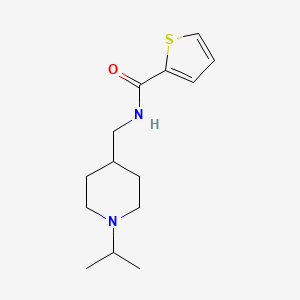

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)

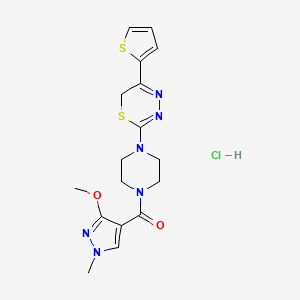

![1-[(1S,5R)-6-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2841764.png)

![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)

![3-[(3-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2841773.png)